![molecular formula C7H7NO4 B1602064 5-(Hydroxymethyl)-2-nitrophenol CAS No. 61161-83-9](/img/structure/B1602064.png)
5-(Hydroxymethyl)-2-nitrophenol
Overview
Description
5-(Hydroxymethyl)-2-nitrophenol is an organic compound characterized by a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a phenol ring
Mechanism of Action
Target of Action
For instance, 5-Hydroxymethylcytosine (5hmC), a related compound, plays an important role in many biological processes as an epigenetic mediator . It is involved in gene regulation and is considered an intermediate product of active DNA demethylation .
Mode of Action
For example, 5-Hydroxymethylfurfural, a furfural compound, has been shown to inhibit mast cell activation . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might interact with its targets in a similar manner, potentially leading to changes in cellular functions.
Biochemical Pathways
For instance, it has been used in a bi-enzymatic cascade system for the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . This suggests that this compound might also be involved in similar biochemical pathways, affecting downstream effects.
Pharmacokinetics
It is known that hydroxymethyl compounds can be metabolized in the liver . For instance, cimetidine, a drug used to treat ulcers, is metabolized to sulfoxide and 5-hydroxymethyl derivatives in the liver . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
For instance, it has been shown to ameliorate allergic inflammation in HMC-1 cells by inactivating NF-κB and MAPK signaling pathways . This suggests that this compound might have similar effects on molecular and cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that 5-hmC, a related compound, can respond to environmental factors, leading to the development of disease . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 5-Hydroxymethylfurfural (HMF), which is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on HMF, a structurally similar compound, have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on HMF suggest that it forms through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . It’s possible that 5-(Hydroxymethyl)-2-nitrophenol may have a similar mechanism of action.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Hmf, a structurally similar compound, is known to be involved in several metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrophenol typically involves the nitration of 5-(Hydroxymethyl)phenol. The reaction is carried out using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products
Oxidation: 5-(Carboxymethyl)-2-nitrophenol.
Reduction: 5-(Hydroxymethyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry
5-(Hydroxymethyl)-2-nitrophenol serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules: The compound acts as a building block for creating more complex chemical entities.
- Reagent in Chemical Reactions: It participates in various chemical transformations due to its reactive functional groups.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that it may possess antimicrobial effects, making it a candidate for further exploration in microbiological applications.
- Antioxidant Activity: Its antioxidant properties are being investigated for potential therapeutic uses.
Medicine
Ongoing research is examining the potential of this compound as a therapeutic agent:
- Chemotherapy Applications: The compound's unique structure may allow it to interact with cellular mechanisms, leading to apoptosis in cancer cells when incorporated into DNA . This makes it a candidate for further study in cancer treatment protocols.
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: DNA Repair Mechanisms
Research involving the incorporation of 5-hydroxymethyluracil (a derivative related to this compound) into DNA highlighted its role in studying DNA repair mechanisms. The compound was shown to induce apoptosis when incorporated above a certain threshold, providing insights into cellular responses to oxidative damage .
Environmental Implications
The compound is part of a broader class of nitrophenols that have significant environmental implications. Research has indicated that nitrophenols can act as pollutants affecting air quality and water systems. Understanding their degradation pathways and reactivity can lead to better environmental management practices .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.
Uniqueness
5-(Hydroxymethyl)-2-nitrophenol is unique due to the presence of both a hydroxymethyl group and a nitro group on the phenol ring
Biological Activity
5-(Hydroxymethyl)-2-nitrophenol, a compound belonging to the nitrophenol family, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
- Molecular Formula : C7H7N2O3
- Molecular Weight : 169.14 g/mol
- Structure : The compound features a hydroxymethyl group and a nitro group attached to a phenolic ring, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Cytotoxicity : Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective cytotoxicity, suggesting potential applications in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival. For instance, it has been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory responses.
- Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes, this compound can modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage .
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating potent antimicrobial properties.
- Cytotoxicity in Cancer Cells :
- Antioxidant Activity Assessment :
Data Summary Table
Properties
IUPAC Name |
5-(hydroxymethyl)-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRYKXELURVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561239 | |
Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61161-83-9 | |
Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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